L-Valine Orlistat
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Description
L-Valine Orlistat is a compound that combines the properties of L-Valine, an essential branched-chain amino acid, and Orlistat, a potent lipase inhibitor used in the treatment of obesity. L-Valine is crucial for protein synthesis and metabolic regulation, while Orlistat inhibits the absorption of dietary fats by blocking the action of gastrointestinal lipases .
Synthetic Routes and Reaction Conditions:
L-Valine: L-Valine is typically produced through microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli.
Orlistat: Orlistat is synthesized through a semi-synthetic process starting from Lipstatin, which is produced by the fermentation of Streptomyces toxytrycini.
Industrial Production Methods:
L-Valine: Industrial production of L-Valine involves optimizing fermentation conditions, such as pH, temperature, and nutrient supply, to maximize yield.
Orlistat: The industrial production of Orlistat involves large-scale fermentation followed by chemical synthesis.
Types of Reactions:
L-Valine: L-Valine undergoes various reactions, including transamination, decarboxylation, and oxidation.
Orlistat: Orlistat primarily undergoes hydrolysis and reduction reactions.
Common Reagents and Conditions:
Major Products:
Orlistat: The primary product is the active pharmaceutical ingredient used in weight-loss medications.
Chemistry:
- L-Valine is used as a building block for the synthesis of complex organic molecules and pharmaceuticals .
Biology:
- L-Valine plays a crucial role in protein synthesis and metabolic regulation. It is essential for the growth and repair of tissues .
Medicine:
- L-Valine is used in amino acid infusions for patients with chronic liver disease and other medical conditions .
- Orlistat is used as a weight-loss medication to treat obesity and related conditions .
Industry:
- L-Valine is used as an additive in animal feed to improve growth and lactation in livestock .
- Orlistat is used in the pharmaceutical industry for the production of weight-loss drugs .
L-Valine:
- L-Valine activates the PI3K/Akt1 signaling pathway and inhibits the activity of arginase, leading to increased expression of nitric oxide. This enhances the phagocytosis of macrophages and improves immune response .
Orlistat:
- Orlistat inhibits gastrointestinal lipases by covalently binding to the serine residues in their active sites. This prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, reducing fat absorption by approximately 30% .
Comparison with Similar Compounds
L-Valine: Similar compounds include other branched-chain amino acids such as leucine and isoleucine.
Orlistat: Similar compounds include other lipase inhibitors like tetrahydrolipstatin.
Uniqueness:
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO5/c1-5-7-9-11-12-13-14-15-16-18-23(33-28(32)26(22(3)4)29-21-30)20-25-24(27(31)34-25)19-17-10-8-6-2/h21-26H,5-20H2,1-4H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBOLZATQOJKKM-CQJMVLFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](C(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649380 |
Source
|
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243107-50-7 |
Source
|
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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